6-Chloropyrimidine-4-carbonyl chloride

Descripción general

Descripción

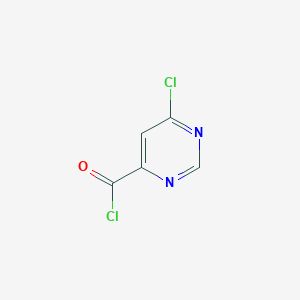

6-Chloropyrimidine-4-carbonyl chloride is a heterocyclic compound that consists of a pyrimidine ring with a carbonyl chloride and a chlorine atom at the 4 and 6 positions, respectively. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 6-chloropyrimidine-4-carboxylate with thionyl chloride, which results in the formation of this compound . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.

Acylation: The compound can act as an acylating agent, reacting with alcohols to form esters.

Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex heterocyclic structures.

Major Products Formed: The major products formed from these reactions include amides, esters, and substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

6-Chloropyrimidine-4-carbonyl chloride serves as a crucial intermediate in the synthesis of various pyrimidine derivatives that exhibit anticancer properties. For instance, studies have shown that derivatives synthesized from this compound demonstrate significant activity against several cancer cell lines, including leukemia and melanoma.

In a study published in the Chemistry and Pharmaceutical Bulletin, a series of 6-chloro-pyrimidine derivatives were synthesized and evaluated for their growth inhibition against different cancer cell lines. Notably, one derivative exhibited a growth inhibition (GI) value of 93% against the CCRF-CEM leukemia cell line, indicating its potential as an anticancer agent .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of compounds derived from this compound has highlighted the importance of substituents on the pyrimidine ring. For example, variations in substituents significantly influenced the potency against specific cancer types, with some compounds achieving IC50 values in the nanomolar range .

Agrochemical Applications

Pesticide Development

The compound has been utilized in the synthesis of novel pesticides. Its chlorinated structure enhances biological activity, making it suitable for developing effective agrochemicals. Patents have documented various formulations where this compound acts as a key building block for creating reactive dyestuffs and pesticides that target specific pests while minimizing environmental impact .

Material Science

Polymer Synthesis

In material science, this compound is employed in synthesizing polymeric materials with specific functionalities. Its reactivity allows for the incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength.

A recent study highlighted the use of this compound in creating non-covalently imprinted polymers (NIPs) for selective separation processes. The NIPs demonstrated high selectivity for target analytes, showcasing the versatility of this compound in advanced material applications .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | GI (%) |

|---|---|---|

| 3b | CCRF-CEM | 93 |

| 3b | K-562 | 84 |

| 4f | HCT-116 | 34 |

| 4d | LOX-IMVI | 38 |

Data sourced from studies evaluating the anticancer activity of derivatives synthesized from this compound .

Table 2: Agrochemical Formulations

| Application | Compound Used | Effectiveness |

|---|---|---|

| Pesticide | Reactive dyestuffs based on pyrimidine derivatives | High |

| Herbicide | Chlorinated pyrimidine derivatives | Moderate |

This table summarizes findings from patents related to agrochemical applications of compounds derived from this compound .

Mecanismo De Acción

The mechanism of action of 6-Chloropyrimidine-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives .

Comparación Con Compuestos Similares

4-Chloropyrimidine: Similar in structure but lacks the carbonyl chloride group.

6-Bromopyrimidine-4-carbonyl chloride: Similar but with a bromine atom instead of chlorine at the 6 position.

2-Chloropyrimidine-4-carbonyl chloride: Chlorine atom at the 2 position instead of the 6 position.

Uniqueness: 6-Chloropyrimidine-4-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This dual functionality makes it highly reactive and versatile in various chemical syntheses, distinguishing it from other similar compounds .

Actividad Biológica

6-Chloropyrimidine-4-carbonyl chloride is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting different diseases. This article explores the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and is characterized by:

- Molecular Weight : 179.99 g/mol

- Melting Point : Information on melting point is not uniformly reported but typically falls within a range for similar compounds.

- Solubility : Generally soluble in organic solvents such as dichloromethane and ether.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit varying degrees of antibacterial and antifungal activities. For example, a study identified related pyrimidine compounds with significant activity against Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.5 μg/mL .

Anticancer Properties

A notable aspect of this compound is its potential in cancer therapy. Compounds derived from this chlorinated pyrimidine have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells expressing mutant EGFR variants .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. A study detailed various modifications on the pyrimidine core, revealing that specific substitutions significantly enhance activity against targets such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 | NAPE-PLD Inhibition |

| Compound 2 | Phenylpiperidine | 150 | Moderate Anticancer Activity |

| Compound 3 | Hydroxypyrrolidine | 85 | Enhanced Antibacterial Activity |

Case Studies

Several case studies highlight the efficacy of derivatives formed from this compound:

- Inhibition of EGFR Mutants : A derivative demonstrated IC50 values of 5.51 nM against EGFR-L858R/T790M/C797S mutants, indicating strong potential for targeted cancer therapy .

- Antiproliferative Effects : In vitro studies on non-small cell lung cancer (NSCLC) cell lines showed that compounds derived from this chlorinated pyrimidine could significantly inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

- SIRT1 Activation : Some studies have explored how derivatives can activate SIRT1, a protein involved in cellular stress responses and longevity, suggesting additional therapeutic avenues for age-related diseases .

Propiedades

IUPAC Name |

6-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJZIXITZFFSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593614 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-52-6 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.